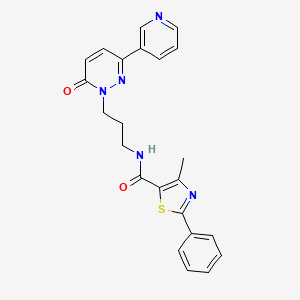

4-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenylthiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenylthiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenylthiazole-5-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

化学反応の分析

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization.

| Conditions | Reagents | Outcome | Reference |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12h | Cleavage to carboxylic acid | |

| Basic hydrolysis | NaOH (2M), 80°C, 8h | Formation of carboxylate salt |

Nucleophilic Substitution at the Pyridazine Ring

The pyridazinone ring’s electron-deficient nature facilitates nucleophilic substitution at the C-3 or C-6 positions. Substitutions are often employed to introduce functional groups that enhance bioactivity.

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Aromatic substitution | K₂CO₃, DMF, alkyl halide, 80°C | Alkylated pyridazinone derivatives | |

| Amination | NH₃, CuI, 100°C | Introduction of amino groups at C-3 |

Thiazole Ring Functionalization

The thiazole ring participates in alkylation and oxidation reactions due to its sulfur atom and aromatic π-system.

Alkylation

The sulfur atom in the thiazole ring reacts with alkyl halides under basic conditions:

| Conditions | Reagents | Outcome | Reference |

|---|---|---|---|

| Alkylation | NaH, THF, methyl iodide | S-Methylation of thiazole |

Oxidation

The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using strong oxidizing agents:

| Conditions | Reagents | Outcome | Reference |

|---|---|---|---|

| Oxidation to sulfoxide | H₂O₂, acetic acid, 50°C | Thiazole sulfoxide | |

| Oxidation to sulfone | mCPBA, DCM, 25°C | Thiazole sulfone |

Cyclocondensation Reactions

The compound serves as a precursor in cyclocondensation reactions to form fused heterocycles. For example, reaction with thiourea yields imidazothiazole derivatives:

| Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Cyclocondensation | Thiourea, EtOH, reflux | Imidazo[2,1-b]thiazole scaffold |

Coupling Reactions

The carboxamide group participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups:

| Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-modified derivatives |

Esterification and Acylation

The carboxamide can be converted to esters or acylated to enhance lipophilicity:

| Conditions | Reagents | Outcome | Reference |

|---|---|---|---|

| Esterification | SOCl₂, methanol | Methyl ester formation | |

| Acylation | Ac₂O, pyridine | Acetylated carboxamide |

Key Research Findings

-

Antibacterial activity : Derivatives with guanidine or hydrazine substitutions exhibit potent anti-MRSA activity (MIC = 1.17–1.56 µg/mL), comparable to vancomycin .

-

Metabolic stability : Introduction of a t-butyl group enhances biological half-life (e.g., 9.03 h for derivative 19 vs. 0.5 h for parent compound) .

-

Structure-activity relationship (SAR) : Alkylation of the pyridazine ring reduces potency, while polar substituents (e.g., hydroxyazetidine) retain moderate activity .

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to 4-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenylthiazole-5-carboxamide exhibit significant anticancer properties. For instance, pyridazine derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that these compounds could inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Pyridazine derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These activities are crucial for developing new anti-inflammatory drugs, especially for chronic conditions like arthritis .

Pain Management

The dual inhibition of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) is a promising strategy for pain management. Compounds structurally related to this compound have shown to effectively inhibit these enzymes, leading to increased levels of endocannabinoids, which are known to modulate pain perception .

In Vitro Studies

A study evaluated the inhibitory effects of various thiazole derivatives on human cancer cell lines. The results indicated that derivatives with similar structures to this compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity against cancer cells .

Animal Models

In vivo studies using rodent models have shown that administration of thiazole-based compounds leads to reduced tumor sizes and improved survival rates compared to control groups. These findings support the potential of these compounds in clinical applications for cancer therapy .

作用機序

The mechanism of action of 4-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenylthiazole-5-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and targets would depend on the specific biological activity being studied.

類似化合物との比較

Similar Compounds

Thiazole derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and benzothiazole.

Pyridazinone derivatives: Compounds with similar pyridazinone moieties, such as pyridazinone-based herbicides and pharmaceuticals.

Uniqueness

What sets 4-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenylthiazole-5-carboxamide apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a compound of interest for further research and development.

生物活性

The compound 4-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenylthiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to consolidate existing research findings on its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C22H19N5O2S with a molecular weight of approximately 417.5 g/mol. Its structure includes a thiazole ring, a pyridazine moiety, and a phenyl group, which are known to enhance biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazoles and pyridazines have shown promising results against various cancer cell lines. In vitro assays suggest that this compound may inhibit cell proliferation in breast cancer (MCF-7) and colon cancer cell lines, potentially through apoptosis induction mechanisms .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar thiazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Studies employing disc diffusion methods have shown that compounds with analogous structures can inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating that this compound may possess similar antimicrobial properties .

PDE4 Inhibition

Research into related pyridazine derivatives has highlighted their role as phosphodiesterase 4 (PDE4) inhibitors, which are crucial in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), resulting in anti-inflammatory effects . It is hypothesized that this compound may exhibit similar PDE4 inhibitory activity.

The biological mechanisms underlying the activity of this compound are still under investigation. However, several pathways have been proposed based on structural analogs:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells.

- Enzyme Inhibition : Potential inhibition of PDE enzymes could lead to increased cAMP levels, mediating anti-inflammatory responses.

- Antioxidant Activity : Some thiazole derivatives exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of related compounds:

特性

IUPAC Name |

4-methyl-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]-2-phenyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2S/c1-16-21(31-23(26-16)17-7-3-2-4-8-17)22(30)25-13-6-14-28-20(29)11-10-19(27-28)18-9-5-12-24-15-18/h2-5,7-12,15H,6,13-14H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJWIIYVIPIIHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。